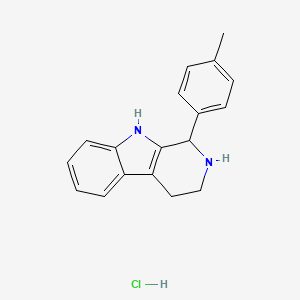

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Vue d'ensemble

Description

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a useful research compound. Its molecular formula is C18H19ClN2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as MPTP, is a neurotoxin that primarily targets dopaminergic neurons in the substantia nigra of the brain . These neurons play a crucial role in the regulation of movement and reward.

Pharmacokinetics

It is known that mptp is lipophilic, allowing it to cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .

Result of Action

The result of MPTP’s action is the selective destruction of dopaminergic neurons in the substantia nigra. This leads to a significant reduction in the levels of dopamine in the striatum, a region of the brain involved in controlling movement. The loss of these neurons and the subsequent decrease in dopamine levels are associated with the symptoms of Parkinson’s disease .

Action Environment

The action of MPTP can be influenced by various environmental factors. For instance, elevated temperatures can enhance the neurotoxic effects of MPTP . Additionally, the presence of certain enzymes, such as MAO-B, can influence the metabolism of MPTP and thus its neurotoxic effects .

Activité Biologique

1-(4-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS No. 3380-70-9) is a compound belonging to the beta-carboline class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SARs), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉ClN₂

- Molecular Weight : 298.81 g/mol

- Structure : The compound contains a tetrahydro-beta-carboline core substituted with a 4-methylphenyl group.

Antimicrobial Activity

Beta-carbolines, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens:

- Trypanocidal Activity : Studies have shown that beta-carboline derivatives can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated an IC50 of 14.9 µM against the epimastigote form and lower EC50 values against trypomastigote and amastigote forms .

Antimalarial Activity

Recent research has focused on the antimalarial potential of compounds related to the beta-carboline structure. A study identified a derivative with a potent in vitro activity against malaria parasites, achieving an IC50 as low as 2.0 nM . This suggests that modifications to the beta-carboline core can enhance its efficacy against malaria.

Neuroprotective Effects

Beta-carbolines are also being investigated for neuroprotective effects. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro assays showed promising AChE inhibitory activity for several beta-carboline derivatives .

Structure-Activity Relationships (SAR)

The biological activity of beta-carbolines is closely related to their structural features. Modifications at specific positions on the beta-carboline ring can significantly alter their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced antimalarial and trypanocidal activity |

| Substitution on the phenyl ring | Increased selectivity and potency against specific pathogens |

Research has shown that introducing different substituents can optimize the binding affinity to biological targets, thus improving therapeutic outcomes .

Study on Antimalarial Effects

In a comprehensive study conducted by researchers from RIKEN, several tetrahydro-beta-carboline derivatives were screened for antimalarial activity. One notable compound exhibited significant in vivo effects in mouse models, indicating its potential for further development as an antimalarial agent .

Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various beta-carboline derivatives against human cancer cell lines. The results indicated that while some compounds showed moderate cytotoxicity, they also displayed selectivity towards tumor cells over normal cells, suggesting a favorable therapeutic index .

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that beta-carboline derivatives, including 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems and may have therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. For instance:

- Mechanism of Action : The compound may act as a selective inhibitor of monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters like dopamine and serotonin. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegeneration .

2. Antiparasitic Activity

The compound has demonstrated activity against various parasitic infections. In vitro studies have revealed its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease:

| Form | IC50 (µM) | EC50 (µM) |

|---|---|---|

| Epimastigote | 14.9 | - |

| Trypomastigote | - | 45 |

| Amastigote | - | 33 |

These results suggest that structural modifications in beta-carbolines can enhance their antiparasitic efficacy while maintaining low cytotoxicity towards human cells.

3. Antimalarial Activity

Similar to its antiparasitic effects, this compound has been investigated for its antimalarial properties. Related beta-carboline derivatives have shown potent activity against Plasmodium falciparum, with IC50 values reported below 1 µg/mL. This highlights the potential for developing new antimalarial agents based on beta-carboline structures .

Synthetic Chemistry Applications

The synthesis of this compound is of considerable interest in organic chemistry. Researchers are exploring efficient synthetic routes to produce this compound and its derivatives for further study:

- One-Step Synthesis : Recent advancements in synthetic methodologies have focused on one-step synthesis strategies that streamline the production process while ensuring high yields and purity .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of beta-carbolines found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role for this compound in developing therapies for neurodegenerative conditions.

Case Study 2: Antiparasitic Efficacy

In vitro experiments demonstrated that this compound effectively reduced the number of internalized T. cruzi parasites in infected cell cultures. The results indicated a dose-dependent reduction in infection rates, supporting its potential use as a therapeutic agent against Chagas disease .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.ClH/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJLILSVJUIELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.